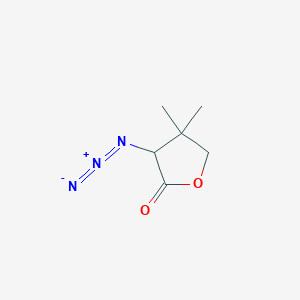

3-Azido-4,4-dimethyloxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is characterized by the presence of an azido group (-N₃) attached to a dimethyloxolanone ring, which imparts distinct reactivity and functionality.

Wirkmechanismus

Target of Action

It is structurally similar to azidothymidine (azt), which targets the reverse transcriptase enzyme of the hiv virus .

Mode of Action

It incorporates into the DNA in an analogous manner to thymine triphosphate, preventing phosphodiester bond formation and further elongation of the DNA (chain termination) .

Biochemical Pathways

Azt, a structurally similar compound, affects the dna synthesis pathway by inhibiting the reverse transcriptase enzyme, thereby blocking the synthesis of full-length dna and inhibiting viral replication .

Pharmacokinetics

Azt, a structurally similar compound, is enzymatically transformed into the triphosphate nucleotide in vivo .

Result of Action

Azt, a structurally similar compound, inhibits viral replication by blocking the synthesis of full-length dna .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-4,4-dimethyloxolan-2-one typically involves the introduction of the azido group into the oxolanone ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the oxolanone ring is replaced by the azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azido-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

Copper(I) Catalysts: Employed in cycloaddition reactions.

Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Major Products Formed

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

3-Azido-4,4-dimethyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

Biology: Investigated for its potential in bioconjugation reactions, where it can be used to label biomolecules with fluorescent tags.

Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in material sciences for polymer cross-linking and the development of new materials with enhanced properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Azido-1,2,4-triazines: These compounds also contain an azido group and exhibit similar reactivity, particularly in cycloaddition reactions.

1,2,4-Oxadiazole Derivatives: These compounds share structural similarities and are used in similar applications, such as in the development of new materials and bioactive molecules.

Uniqueness

3-Azido-4,4-dimethyloxolan-2-one is unique due to its specific ring structure and the presence of the azido group, which imparts distinct reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Biologische Aktivität

3-Azido-4,4-dimethyloxolan-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an azido group (−N3) at the 3-position of a 4,4-dimethyloxolan-2-one ring. The compound can be synthesized through various methods involving the introduction of the azido group into the oxolanone framework.

Common Synthetic Routes:

- Azidation Reaction : The compound can be synthesized by treating 4,4-dimethyloxolan-2-one with sodium azide in a suitable solvent under controlled conditions.

- Reflux Methods : Refluxing with azide sources in polar solvents has been reported to yield high purity and yield.

Biological Activity

Research into the biological activity of this compound indicates a range of potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds containing azido groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of human cancer cells (e.g., HeLa and MCF-7) with IC50 values indicating effective potency.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further studies are required to confirm its efficacy and mechanism.

The biological activity of this compound is believed to involve several mechanisms:

- Caspase Activation : Similar compounds have been shown to activate caspases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The introduction of an azido group may facilitate the production of ROS, contributing to cytotoxic effects.

- Cell Cycle Arrest : Studies indicate that treatment with this compound may lead to G2/M phase arrest in the cell cycle.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of azido-containing compounds. For example:

- A QSAR analysis indicated that electron-withdrawing groups enhance cytotoxicity in related structures.

- In vivo studies are recommended to further assess the therapeutic potential and safety profile of this compound.

Notable Research Findings

- Cytotoxicity Assays : Various assays have confirmed its selective toxicity towards neoplastic cells compared to normal cells.

- In Silico Studies : Molecular docking studies suggest favorable interactions with key proteins involved in cancer progression.

Eigenschaften

IUPAC Name |

3-azido-4,4-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPAQOABYPHYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1N=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.